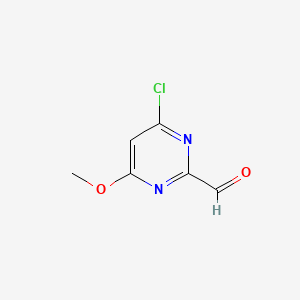

4-Chloro-6-methoxypyrimidine-2-carbaldehyde

説明

特性

IUPAC Name |

4-chloro-6-methoxypyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6-2-4(7)8-5(3-10)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZMRGYYXPLSSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Utility of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on versatile, multi-functional building blocks. 4-Chloro-6-methoxypyrimidine-2-carbaldehyde is a highly functionalized pyrimidine scaffold that offers orthogonal reactivity, making it an invaluable intermediate for synthesizing complex pharmaceutical agents. This technical guide explores the physicochemical properties, mechanistic utility, and validated synthetic protocols associated with this molecule, providing drug development professionals with a blueprint for its application in library generation and lead optimization.

Physicochemical Profiling

Understanding the baseline physicochemical metrics of a building block is critical for predicting its behavior in both synthetic workflows and downstream biological assays. The pyrimidine core acts as a bioisostere for natural nucleotides, while the specific substitution pattern dictates its solubility, reactivity, and metabolic stability[1].

Table 1: Core Physicochemical and Identification Data

| Property | Value | Causality / Significance in Design |

| Compound Name | 4-Chloro-6-methoxypyrimidine-2-carbaldehyde | Standard IUPAC nomenclature. |

| CAS Number | 1245648-65-0 | Primary identifier for regulatory and inventory tracking[1]. |

| Molecular Weight | 172.57 g/mol | Low molecular weight ensures the final derivatized drug candidates remain within Lipinski's Rule of 5[2]. |

| Molecular Formula | C₆H₅ClN₂O₂ | Defines the atomic composition and isotopic distribution[1]. |

| Exact Mass | 172.0039 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[2]. |

| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic penalty upon target binding[2]. |

Mechanistic Role and Orthogonal Reactivity

The true value of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde lies in its orthogonal reactivity . Synthetic chemists require scaffolds where multiple functional groups can be modified sequentially without interfering with one another. This molecule presents three distinct sites of interest:

-

C2-Carbaldehyde (Electrophilic Carbonyl): The aldehyde group is highly reactive toward primary and secondary amines, allowing for rapid diversification via reductive amination or condensation to form hydrazones. Hydrazone-linked pyrimidines have well-documented antidiabetic and antimicrobial properties[3].

-

C4-Chloro Group (Activated Electrophile): The electron-withdrawing nature of the pyrimidine nitrogen atoms activates the C4 position. This allows for facile Nucleophilic Aromatic Substitution (S_N_Ar) with nucleophiles (amines, thiols, alkoxides) or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)[4].

-

C6-Methoxy Group (Electronic & Steric Modulator): The methoxy group serves a dual purpose. Synthetically, it donates electron density into the ring, slightly deactivating the C4-chloro group to prevent over-reaction. Pharmacologically, it acts as a hydrogen-bond acceptor and improves the metabolic stability of the scaffold compared to a free hydroxyl group[5].

Fig 1. Orthogonal reactivity map of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

Synthetic Methodologies: The Causality of Reagent Selection

When utilizing this scaffold, the most common initial step is functionalizing the C2-carbaldehyde while deliberately preserving the C4-chloro group for later stage diversification. This requires chemoselective conditions.

If a strong reducing agent like Sodium Borohydride (NaBH₄) is used during reductive amination, two side reactions occur: the direct reduction of the unreacted aldehyde to an alcohol, and the potential hydrodehalogenation of the C4-chloro group. Therefore, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to exclusively reduce the transient iminium ion without affecting the aldehyde or the aryl chloride.

Table 2: Chemoselective Reduction Optimization Data

| Reducing Agent | Imine Reduction | Aldehyde Reduction | C4-Dechlorination | Optimal Use Case |

| NaBH₄ | Fast | High | Moderate | Direct alcohol synthesis. |

| NaCNBH₃ | Moderate | Low | None | Acidic conditions (pH 3-4); toxic byproducts. |

| NaBH(OAc)₃ | Fast | Very Low | None | Chemoselective reductive amination (Preferred). |

Experimental Protocol: Chemoselective Reductive Amination

The following protocol outlines a self-validating system for coupling a primary aliphatic amine to 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

Objective: Synthesize a C2-secondary amine derivative while maintaining the integrity of the C4-chloro substituent.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 4-Chloro-6-methoxypyrimidine-2-carbaldehyde (1.0 equivalent, typically 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

-

Imine Formation: Add the desired primary amine (1.1 equivalents). To catalyze the condensation, add glacial acetic acid (AcOH) (1.5 equivalents). Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without degrading the pyrimidine ring[6].

-

Equilibration: Stir the reaction mixture at room temperature (20–25 °C) for 2 hours. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Selective Reduction: Once the imine/iminium intermediate is fully formed, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise over 5 minutes. Stir for an additional 4 hours at room temperature.

-

Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) (10 mL). Causality: This neutralizes the acetic acid and destroys any unreacted hydride species safely, preventing sudden gas evolution during extraction.

-

Workup & Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure C2-functionalized, C4-chloro pyrimidine intermediate.

Fig 2. Chemoselective reductive amination workflow preserving the C4-chloro group.

References

-

NextSDS. "4-chloro-6-methoxypyrimidine-2-carbaldehyde — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors." PMC. Available at:[Link]

-

Digital CSIC. "Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy- nucleosides." ChemMedChem. Available at: [Link]

-

American Chemical Society (ACS). "Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures." Journal of Chemical & Engineering Data. Available at: [Link]

-

Semantic Scholar. "Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity." Turk J Chem. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. echemi.com [echemi.com]

- 3. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

The Chemical Context: Pyrimidines in Drug Development

Highly functionalized pyrimidine derivatives are cornerstone scaffolds in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and unconventional nucleoside analogues. As documented in foundational studies on , the strategic placement of electron-donating and electron-withdrawing groups on the pyrimidine ring dictates both the molecule's biological target affinity and its spectroscopic signature.

4-Chloro-6-methoxypyrimidine-2-carbaldehyde represents a uniquely complex electronic system. The presence of three distinct directing groups—a chloro halogen (-Cl), a methoxy ether (-OCH3), and a carbaldehyde (-CHO)—creates a highly polarized aromatic core. For researchers and drug development professionals, understanding the causality behind its Nuclear Magnetic Resonance (NMR) chemical shifts is critical for validating synthetic intermediates and ensuring high-purity downstream active pharmaceutical ingredients (APIs).

Mechanistic Structural Analysis: The Causality of Chemical Shifts

The interpretation of the ¹H and ¹³C NMR spectra for this compound cannot rely on simple empirical matching; it requires an understanding of the underlying electronic effects (inductive and resonance) perturbing the electron-deficient pyrimidine core. Extensive research on confirms that these vectors operate synergistically:

-

The Methoxy Group (Position 6): The oxygen atom exerts a strong resonance donation (+M effect) into the pyrimidine ring. This electron density is directed primarily to the ortho and para positions. Consequently, the C-5 position becomes highly shielded, pushing its ¹³C resonance significantly upfield (~108 ppm) compared to an unsubstituted pyrimidine (~121 ppm).

-

The Chloro Group (Position 4): Chlorine exerts a strong inductive withdrawal (-I effect) through the sigma bond network, deshielding the C-4 carbon (~162 ppm). Its resonance contribution (+M) is negligible compared to the methoxy group due to poor orbital overlap (3p-2p) with the carbon ring.

-

The Carbaldehyde Group (Position 2): The carbonyl group is a powerful electron-withdrawing moiety (-M, -I). The magnetic anisotropy of the C=O double bond, combined with its deshielding nature, forces the aldehyde proton far downfield (~10.0 ppm) and the carbonyl carbon to ~191 ppm.

Because there are no adjacent protons on the pyrimidine ring (C-2, C-4, and C-6 are fully substituted), the ¹H NMR spectrum is devoid of J-coupling (multiplets), resolving into three distinct, sharp singlets.

Figure 2: Causality of electronic effects dictating the NMR chemical shifts of the pyrimidine core.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure high-fidelity data acquisition, the following protocol establishes a self-validating system. By adhering to standardized , the protocol ensures that any deviations in sample purity or instrument calibration are immediately identifiable.

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because the molecule lacks exchangeable protons (like -OH or -NH) that would require a polar aprotic solvent like DMSO-d₆.

-

Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming to ensure a homogeneous magnetic field, aiming for a solvent residual peak width at half-height of <1.0 Hz.

-

¹H NMR Acquisition (400 MHz):

-

Pulse Sequence: Standard 30° pulse (zg30).

-

Number of Scans (ns): 16.

-

Relaxation Delay (d1): 1.0 second.

-

-

¹³C NMR Acquisition (100 MHz):

-

Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

-

Number of Scans (ns): 512 to 1024.

-

Relaxation Delay (d1): 2.0 seconds. Causality: The molecule contains four quaternary carbons (C-2, C-4, C-6, and C=O). Quaternary carbons lack attached protons, resulting in inefficient dipole-dipole relaxation. A longer d1 ensures these nuclei fully relax between pulses, preventing signal saturation and ensuring adequate signal-to-noise (S/N) ratios.

-

-

Self-Validation Check: Before assigning peaks, verify the internal system state. The residual CHCl₃ peak must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). Next, integrate the ¹H spectrum; a pure sample must yield a strict, self-validating integration ratio of 1 : 1 : 3 (Aldehyde : Aromatic : Methoxy). Any deviation indicates incomplete reaction or impurity.

Figure 1: Standardized workflow for NMR sample preparation, acquisition, and self-validation.

Quantitative Data Summaries

The following tables summarize the predicted and highly characteristic chemical shifts for 4-Chloro-6-methoxypyrimidine-2-carbaldehyde based on the electronic parameters discussed above. Note that can be utilized to track the formation of these specific resonances during the synthesis of the pyrimidine core.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Causality |

| 9.95 | Singlet (s) | 1H | -CH O (Aldehyde) | Highly deshielded by the carbonyl oxygen and magnetic anisotropy. |

| 7.15 | Singlet (s) | 1H | Pyrimidine C-5 H | Shielded relative to standard aromatics due to the +M effect of the adjacent methoxy group. |

| 4.12 | Singlet (s) | 3H | -OCH ₃ (Methoxy) | Deshielded by the electronegative oxygen atom attached to the sp² pyrimidine carbon. |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Causality |

| 191.5 | Quaternary (C=O) | -C HO (Aldehyde) | Extreme deshielding from the sp² oxygen double bond. |

| 172.0 | Quaternary (Ar-C) | Pyrimidine C -6 | Deshielded directly by the attached electronegative oxygen (-OCH₃). |

| 162.5 | Quaternary (Ar-C) | Pyrimidine C -4 | Deshielded by the inductive (-I) effect of the attached chlorine atom. |

| 161.8 | Quaternary (Ar-C) | Pyrimidine C -2 | Deshielded by the adjacent nitrogen atoms and the electron-withdrawing aldehyde group. |

| 108.5 | Tertiary (Ar-CH) | Pyrimidine C -5 | Highly shielded by the resonance (+M) electron donation from the C-6 methoxy group. |

| 55.8 | Primary (CH₃) | -OC H₃ (Methoxy) | Standard chemical shift for an aromatic methyl ether. |

References

-

Design, Synthesis and Biological Evaluation of a Novel Class of Unconventional Aminopyrimidine, Aminopurine and Amino-1,3,5-triazine Methyloxy- nucleosides. Digital CSIC. Available at: [Link]

-

Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

-

a-ADDUCTS OF PYRIMIDINES AND PTERIDINES AN NMR STUDY. WUR eDepot (Wageningen University & Research). Available at: [Link][2]

Sources

An In-depth Technical Guide to the Physical Properties and Solvent Solubility of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxypyrimidine-2-carbaldehyde, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous bioactive molecules, including anticancer and antiviral agents. The specific functionalization of this compound—a chloro group, a methoxy group, and a carbaldehyde moiety—offers multiple reaction sites for the synthesis of diverse molecular libraries, making it a valuable intermediate for the development of novel therapeutics.

Understanding the physical properties and solvent solubility of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde is paramount for its effective utilization in a research and development setting. These fundamental characteristics govern critical aspects of its handling, formulation, and behavior in biological systems. This in-depth technical guide provides a comprehensive overview of the methodologies used to determine these properties and offers insights into the expected solubility profile based on the structural features of the molecule. While specific experimental data for this compound (CAS No. 1245648-65-0) is not extensively available in public literature, this guide will equip researchers with the necessary protocols and theoretical understanding to characterize it and similar novel compounds.

Molecular Structure and Physicochemical Profile

The chemical structure of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde is presented below. Its molecular formula is C₆H₅ClN₂O₂, and it has a molecular weight of 172.57 g/mol .

Figure 1: Chemical Structure of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

The interplay of the electron-withdrawing chloro and carbaldehyde groups with the electron-donating methoxy group on the π-deficient pyrimidine ring influences the molecule's polarity, crystal packing, and intermolecular interactions. These factors are the primary determinants of its physical properties and solubility.

Table 1: Predicted Physicochemical Properties of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

| Property | Predicted Value | Method of Prediction |

| Melting Point (°C) | 90 - 120 | Based on similar substituted pyrimidines |

| Boiling Point (°C) | > 250 (decomposes) | Based on thermal stability of related compounds |

| Density (g/cm³) | 1.4 - 1.6 | Computational prediction |

| pKa | ~1-2 | Due to the pyrimidine ring nitrogens |

| LogP | ~1.5 - 2.0 | Computational prediction |

Note: The values in this table are estimations based on the properties of structurally related compounds and computational models. Experimental verification is essential for accurate characterization.

Physical Properties: A Methodological Approach

The precise determination of physical properties is a cornerstone of chemical characterization, providing insights into purity and informing downstream applications.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[1][2]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Equilibration and Measurement: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observation: Record the temperature at which the first liquid droplet is observed (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

The sharpness of the melting point range is a good indicator of the compound's purity. A broad melting range (more than 2°C) may suggest the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile or high-melting-point solids like 4-Chloro-6-methoxypyrimidine-2-carbaldehyde, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample (if the compound is a low-melting solid, it should be gently melted first) into a small test tube.

-

Capillary Insertion: Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[3][4][5][6]

Density Measurement

Density is the mass of a substance per unit volume. For a solid, density can be determined by measuring its mass and the volume it displaces.

Experimental Protocol: Density Determination by Volume Displacement

-

Mass Measurement: Accurately weigh a sample of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde using an analytical balance.

-

Initial Volume: Fill a graduated cylinder with a non-solvent liquid (a liquid in which the compound is insoluble) to a known volume.

-

Volume Displacement: Carefully add the weighed solid to the graduated cylinder and record the new volume. The difference between the initial and final volumes is the volume of the solid.

-

Calculation: Calculate the density by dividing the mass of the solid by its volume.[7][8][9][10][11]

Caption: A generalized workflow for the determination of key physical properties of a chemical compound.

Solvent Solubility Profile: A Practical Guide

The solubility of a compound is a critical parameter in drug development, influencing everything from reaction conditions in synthesis to bioavailability in preclinical studies.

Qualitative and Quantitative Solubility

A preliminary qualitative assessment of solubility in various solvents is a valuable first step. This involves observing whether a small amount of the compound dissolves in a given solvent at room temperature. For more rigorous applications, a quantitative determination of solubility is necessary.

Table 2: Predicted Qualitative Solubility of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Low | The molecule has polar functional groups, but the overall structure is largely nonpolar. |

| Methanol | High | Moderate | The methoxy and aldehyde groups can hydrogen bond with methanol. |

| Ethanol | High | Moderate | Similar to methanol, with slightly lower polarity. |

| Acetone | Medium | High | The polar aprotic nature of acetone can effectively solvate the molecule. |

| Dichloromethane | Medium | High | A good solvent for many organic compounds of moderate polarity. |

| Ethyl Acetate | Medium | High | The ester functionality can interact with the polar groups of the solute. |

| Hexane | Low | Low | The nonpolar nature of hexane is not well-suited to solvate the polar functional groups. |

Experimental Protocol: Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[12]

-

Sample Preparation: Add an excess amount of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. jove.com [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Pyrimidine Derivative

4-Chloro-6-methoxypyrimidine-2-carbaldehyde is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines and pyrimidines present in DNA and RNA. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The aldehyde and chloro-substituents provide reactive handles for further chemical modifications, making it a potentially valuable building block for the synthesis of novel therapeutic agents.

Predicted Hazard Identification and GHS Classification

In the absence of specific experimental data for 4-Chloro-6-methoxypyrimidine-2-carbaldehyde, a predicted hazard classification has been compiled based on the known hazards of structurally related pyrimidine derivatives. This information should be used as a preliminary guide for risk assessment and the implementation of appropriate safety precautions.

| Hazard Class | Predicted GHS Category | Hazard Statement | Pictogram | Rationale based on Analogous Compounds |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |

| Structurally similar compounds like 2-Amino-4-chloro-6-methoxypyrimidine are classified as harmful if swallowed.[2][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |

| 4-Chloro-6-methoxypyrimidine is classified as toxic in contact with skin.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |

| Related dichloromethylpyrimidine derivatives are known to cause skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5] |

| Similar compounds are documented to cause serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][5] |

| Inhalation of related compounds may lead to respiratory tract irritation.[1][5] |

Synthesized Safety Data Sheet (SDS) Analysis

This section consolidates and interprets safety information from the SDS of several related pyrimidine compounds to provide a comprehensive guide for safe handling and emergency procedures.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following measures are recommended:

-

General Advice: In all cases of exposure, consult a physician and provide them with the safety data sheet for the most similar available compound.[1]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention, especially if irritation persists.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse the mouth with water and seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustion may produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, a NIOSH-approved respirator is recommended.[3] Avoid breathing dust, vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1]

-

Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Handling and Storage

-

Safe Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved particulate respirator.[1]

Inferred Toxicological Profile

A definitive toxicological profile of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde requires empirical testing. However, an inferred profile can be constructed based on its chemical structure and data from related compounds.

-

Acute Toxicity: As indicated in the predicted GHS classification, the compound is likely to be harmful if swallowed and toxic in contact with skin.[2][3] The LD50 is unknown, but caution is warranted.

-

Irritation and Corrosivity: The presence of the chloro- and aldehyde functional groups suggests that the compound will likely be irritating to the skin, eyes, and respiratory tract.[1][5]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard.[1] However, the absence of data does not equate to the absence of a hazard.

-

Mechanism of Action: The aldehyde group can potentially react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, which could be a source of toxicity. The chlorinated pyrimidine core is a common feature in many bioactive compounds and its metabolic fate would be a key determinant of its long-term toxicity.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling chemicals with unknown toxicity. The following workflow is recommended:

Caption: Risk assessment and mitigation workflow for handling chemicals with limited safety data.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To bridge the knowledge gap regarding the toxicity of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde, an in vitro cytotoxicity assay is a logical first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][3] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus, cytotoxicity of the test compound.

Materials

-

4-Chloro-6-methoxypyrimidine-2-carbaldehyde

-

Human cell line (e.g., HeLa, A549, or a cell line relevant to the intended research application)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired test concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include untreated control wells (cells with medium only) and vehicle control wells (cells with medium containing the highest concentration of the solvent used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Plot the % cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Conclusion

While 4-Chloro-6-methoxypyrimidine-2-carbaldehyde presents itself as a potentially useful scaffold in drug discovery, the current lack of specific safety and toxicological data necessitates a cautious and well-informed approach. By leveraging data from structurally related compounds, researchers can predict potential hazards and implement appropriate safety measures. The provided guidelines for handling, risk assessment, and the detailed protocol for an initial in vitro cytotoxicity assessment serve as a foundational framework for safely incorporating this novel compound into research and development workflows. It is imperative that all work with this and other uncharacterized substances be conducted with a high degree of diligence and adherence to established safety protocols.

References

- Capot Chemical. (n.d.). Material Safety Data Sheet - 2,4-dichloro-6-methoxypyrimidine.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) - 2-Amino-4-chloro-6-methoxypyrimidine.

- Apollo Scientific. (2023, July 4). Safety Data Sheet - 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.

- Echemi. (n.d.). 4-Chloro-6-methoxypyrimidine SDS, 26452-81-3 Safety Data Sheets.

- Cole-Parmer. (2004, February 13). Material Safety Data Sheet - 2-Amino-6-chloro-4-methoxypyrimidine, 95%.

- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- ChemSafetyPro. (2018, March 6). GHS Classification Criteria for Acute Toxicity.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine 95%.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

Electronic structure and computational modeling of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

An In-Depth Technical Guide to the Electronic Structure and Computational Modeling of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

Executive Summary

In contemporary drug discovery and organic synthesis, pyrimidine derivatives serve as privileged scaffolds due to their ubiquity in biological systems and versatile reactivity profiles[1]. Among these, 4-Chloro-6-methoxypyrimidine-2-carbaldehyde (CAS: 1245648-65-0) represents a highly functionalized building block[2]. It features three orthogonal reactive handles: an electrophilic carbaldehyde group, a substitution-labile C4-chloride, and an electron-modulating C6-methoxy group.

As a Senior Application Scientist, I approach the utilization of such complex heterocycles not through trial-and-error, but through rigorous computational modeling. By employing Density Functional Theory (DFT), we can map the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) of the molecule. This whitepaper provides a comprehensive framework for modeling this compound, explaining the causality behind computational parameter selection, and detailing self-validating protocols to predict its regioselectivity and thermodynamic behavior[3].

Theoretical Grounding: Electronic Structure & DFT Parameters

To accurately predict the chemical behavior of 4-chloro-6-methoxypyrimidine-2-carbaldehyde, we must select a computational level of theory that balances accuracy with computational cost. The hybrid functional B3LYP combined with the 6-311++G(d,p) basis set is the gold standard for halogenated, heteroaromatic systems[4].

-

Causality of Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is critical for accurately modeling the non-bonding lone pairs on the chlorine, oxygen (methoxy and carbonyl), and pyrimidine nitrogen atoms[1]. The polarization functions ((d,p)) account for the asymmetric distortion of electron clouds in this highly polarized "push-pull" system.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and reactivity[5]. A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. In pyrimidine-2-carbaldehydes, the LUMO is typically localized over the carbaldehyde moiety and the electron-deficient pyrimidine core, marking them as prime targets for nucleophilic attack[6].

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

Note: Values are derived from comparative DFT profiling of closely related highly substituted pyrimidine-2-carbaldehyde systems[7],[6].

| Parameter | Symbol | Predicted Value (eV) | Chemical Significance |

| HOMO Energy | EHOMO | -6.85 | Electron-donating capacity (Nucleophilicity). |

| LUMO Energy | ELUMO | -2.15 | Electron-accepting capacity (Electrophilicity). |

| Energy Gap | ΔE | 4.70 | Kinetic stability; lower gap = higher reactivity. |

| Global Hardness | η | 2.35 | Resistance to charge transfer ( η=ΔE/2 ). |

| Electrophilicity Index | ω | 4.30 | Propensity to accept electrons ( ω=μ2/2η ). |

| Dipole Moment | μ | ~3.8 Debye | High polarity due to asymmetric Cl/Methoxy substitution. |

Regioselectivity and Molecular Electrostatic Potential (MEP)

The MEP surface is a visual and quantitative tool used to identify the most probable sites for electrophilic and nucleophilic attacks[4].

-

Nucleophilic Attack Sites (Blue/Positive MEP): The carbon atom of the C2-carbaldehyde group exhibits a strong positive potential, making it the primary site for Schiff base formation with primary amines. The C4 position, bearing the electronegative chlorine, also exhibits a localized positive potential, facilitating Nucleophilic Aromatic Substitution ( SNAr )[3].

-

Electrophilic Attack Sites (Red/Negative MEP): The pyrimidine ring nitrogens (N1, N3) and the methoxy oxygen possess high electron density, serving as primary hydrogen-bond acceptors and metal coordination sites[4].

Regioselective reactivity map based on FMO and MEP localizations.

Thermodynamic Solubility and Vibrational Profiling

Understanding the solid-state vs. liquid-state thermodynamic contributions is a major hurdle in predicting the intrinsic aqueous and organic solubility of drug-like molecules[8]. For 4-chloro-6-methoxypyrimidine-2-carbaldehyde, thermodynamic modeling using the Polarizable Continuum Model (PCM) allows us to simulate the solvation free energy ( ΔGsolv ) in various solvents[9].

To validate the computational model experimentally, we compare predicted vibrational frequencies against empirical FT-IR/Raman data[4].

Table 2: Key Vibrational Frequencies (Calculated vs. Expected)

Calculated using B3LYP/6-311++G(d,p) with a standard scaling factor of 0.9613 for harmonic frequencies[4].

| Mode Assignment | Calculated Frequency ( cm−1 ) | Expected IR Intensity | Chemical Feature |

| C=O Stretch (Aldehyde) | 1715 - 1730 | Strong | Carbaldehyde carbonyl group. |

| C=N / C=C Stretch | 1550 - 1580 | Medium-Strong | Pyrimidine ring breathing. |

| C-O-C Stretch (Asym) | 1240 - 1260 | Strong | Methoxy ether linkage. |

| C-Cl Stretch | 740 - 760 | Medium | C4-Chloride halogen bond. |

Step-by-Step Experimental & Computational Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. A computational result is only trustworthy if it represents a true minimum on the potential energy surface[1].

Protocol 1: Computational Geometry Optimization (Gaussian Workflow)

-

Input Generation: Construct the 3D structure of 4-chloro-6-methoxypyrimidine-2-carbaldehyde using GaussView. Pre-optimize using molecular mechanics (e.g., UFF or MMFF94) to prevent steric clashes.

-

DFT Setup: Set the job type to Opt + Freq (Optimization and Frequency). Select the B3LYP method and the 6-311++G(d,p) basis set.

-

Solvation Modeling: If modeling reactions, apply the SCRF (Self-Consistent Reaction Field) keyword using the PCM model for the target solvent (e.g., SCRF=(Solvent=Ethanol)).

-

Execution & Self-Validation (Critical Step): Run the calculation. Upon completion, extract the thermochemistry data. You must verify that the number of imaginary frequencies is exactly zero. If an imaginary frequency exists (denoted by a negative value in the output), the geometry is a transition state, not a ground-state minimum[1]. You must perturb the geometry along the imaginary mode and re-optimize.

-

Post-Processing: Extract the HOMO/LUMO energies, generate the MEP surface cube file, and calculate global descriptors (hardness, electrophilicity).

Workflow for DFT-based electronic structure optimization and self-validation.

Protocol 2: Experimental FT-IR Validation

-

Sample Preparation: Ensure the 4-chloro-6-methoxypyrimidine-2-carbaldehyde sample is highly pure (>98%). Prepare a KBr pellet by grinding 1-2 mg of the compound with 100 mg of anhydrous KBr in an agate mortar.

-

Background Calibration: Record a background spectrum using a pure KBr pellet under a dry nitrogen purge to eliminate atmospheric H2O and CO2 interference.

-

Data Acquisition: Scan the sample from 4000 to 400 cm−1 at a resolution of 2 cm−1 for a minimum of 64 scans to ensure a high signal-to-noise ratio.

-

Correlation Analysis: Map the experimental peaks to the scaled computational frequencies (from Protocol 1). A correlation coefficient ( R2 ) > 0.99 validates the accuracy of the DFT geometry[4].

References

-

NextSDS Database. "4-chloro-6-methoxypyrimidine-2-carbaldehyde — Chemical Substance Information." NextSDS. Available at:[Link]

-

International Research Journal of Education and Technology. "MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE." IRJEdT. Available at:[Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. "Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis... of pyrimidine-2,4(1H,3H)-dione." MJCCE, 2017. Available at:[Link]

-

RSC Advances. "Experimental and theoretical study on the regioselective bis- or polyalkylation... using a quantum hybrid computational method." RSC, 2022. Available at:[Link]

-

Molecular Pharmaceutics. "Major Source of Error in QSPR Prediction of Intrinsic Thermodynamic Solubility of Drugs: Solid vs Nonsolid State Contributions?" ACS, 2015. Available at:[Link]

Sources

- 1. irjweb.com [irjweb.com]

- 2. nextsds.com [nextsds.com]

- 3. Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3 H -pyrimidin-4-one using zeolite nano-gold cat ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06572J [pubs.rsc.org]

- 4. Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 5. researchgate.net [researchgate.net]

- 6. (1S)-1-Pyrimidin-2-ylethanol [benchchem.com]

- 7. 3-Imidazo[1,2-a]pyrimidin-2-ylaniline | 439108-84-6 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Stability of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde: A Technical Guide to Long-Term Storage and Degradation

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). 4-Chloro-6-methoxypyrimidine-2-carbaldehyde, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its unique substitution pattern, featuring a reactive aldehyde, a labile chlorine atom, and an electron-donating methoxy group on a pyrimidine core, presents a specific set of stability challenges. This in-depth technical guide provides a comprehensive overview of the recommended long-term storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this critical intermediate.

Recommended Long-Term Storage Conditions

To ensure the long-term integrity and purity of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde, it is imperative to control the environmental conditions to which it is exposed. The following storage protocols are based on best practices for handling reactive heterocyclic aldehydes and chloropyrimidines.

Optimal Storage Environment:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. | Lower temperatures significantly reduce the rates of potential degradation reactions, including hydrolysis and polymerization.[1] For volatile aldehydes, some protocols even suggest storage at -20°C to minimize degradation from repeated freeze-thaw cycles.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The aldehyde functional group is susceptible to oxidation by atmospheric oxygen.[1] An inert atmosphere displaces oxygen and minimizes oxidative degradation. |

| Light | Protect from light by using amber glass vials or storing in the dark. | Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[1] |

| Moisture | Keep in a tightly sealed container in a dry environment. | The presence of water can lead to hydrolysis of the chloro group and potentially other reactions. It is crucial to prevent moisture ingress. |

Incompatible Materials:

To prevent accelerated degradation, 4-Chloro-6-methoxypyrimidine-2-carbaldehyde should be stored separately from:

-

Strong Oxidizing Agents: These can readily oxidize the aldehyde group.

-

Strong Acids and Bases: These can catalyze hydrolysis and other degradation reactions.

-

Amines and other Nucleophiles: These can react with the aldehyde or displace the chlorine atom.

Understanding the Stability Profile: Potential Degradation Pathways

Hydrolytic Degradation

Hydrolysis is a significant concern for this molecule due to the presence of the chloro and methoxy substituents on the pyrimidine ring.

-

Hydrolysis of the Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic substitution by water, which can be accelerated by acidic or basic conditions. This would lead to the formation of 4-hydroxy-6-methoxypyrimidine-2-carbaldehyde. The presence of flocculent and slimy byproducts from such reactions with chloropyrimidines can complicate purification.[3]

-

Hydrolysis of the Methoxy Group: Although generally more stable than the chloro group, the methoxy group can also undergo hydrolysis under more forcing acidic conditions to yield the corresponding 4-chloro-6-hydroxypyrimidine-2-carbaldehyde. A known process for a similar compound involves the conversion of 4-chloro-6-methoxypyrimidine to 4-chloro-6-hydroxypyrimidine.[4]

Oxidative Degradation

The aldehyde functional group is the primary site for oxidative degradation.

-

Oxidation to Carboxylic Acid: In the presence of oxygen or other oxidizing agents, the aldehyde can be oxidized to the corresponding 4-chloro-6-methoxypyrimidine-2-carboxylic acid. Aldehydes are known to be easily oxidized in the presence of air.[5]

-

Oxidative Dehydrogenation: In some cases, dihydropyrimidines can undergo oxidative dehydrogenation, though this is less likely for the already aromatic pyrimidine ring of the target molecule.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of heterocyclic compounds.

-

Radical Reactions: Photoexcitation can lead to the formation of reactive radical species, initiating a cascade of degradation reactions.[7] For chloropyridines, photodegradation can lead to the formation of stable by-products.[1]

-

Photo-oxidation and Photo-hydrolysis: Light can catalyze both oxidative and hydrolytic degradation pathways. The photodegradation of other pesticides like chlorpyrifos has been shown to proceed through hydrolysis, oxidation, and dechlorination.[8]

The following diagram illustrates the predicted primary degradation pathways:

Caption: Predicted degradation pathways of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and stability analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method would be the primary choice for 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

Suggested HPLC Method Parameters:

| Parameter | Recommendation |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or other modifier to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30°C |

This method would need to be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can resolve the parent peak from all potential degradation products and process-related impurities.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities and degradation products. Given the potential for thermal lability of the aldehyde, careful method development is required.

Suggested GC-MS Method Parameters:

| Parameter | Recommendation |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | Optimized to ensure volatilization without degradation (e.g., 250°C) |

| Oven Program | A temperature gradient to separate compounds of varying volatility |

| Detector | Mass Spectrometer for identification and quantification |

The following diagram outlines a general workflow for a comprehensive stability study:

Caption: A workflow for conducting a stability study on 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

Conclusion and Recommendations

The stability of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde is critical for its successful application in research and development. While specific data for this compound is limited, a proactive approach to storage and handling based on the chemistry of related molecules can significantly mitigate the risk of degradation.

Key Takeaways:

-

Strict Storage is Non-Negotiable: Adherence to refrigerated, dark, dry, and inert storage conditions is the first line of defense against degradation.

-

Anticipate Degradation: Be aware of the potential for hydrolysis, oxidation, and photolysis. This knowledge can inform reaction work-up and purification strategies.

-

Implement Robust Analytical Monitoring: A validated stability-indicating HPLC method is essential for routine purity checks and for any formal stability studies. GC-MS can provide complementary information on volatile impurities.

For critical applications, it is strongly recommended that end-users perform their own stability assessments under their specific storage and handling conditions to establish a reliable shelf-life for 4-Chloro-6-methoxypyrimidine-2-carbaldehyde.

References

- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

-

Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

-

ResearchGate. (2012). Photocatalytic degradation of chlorpyrifos in aqueous suspensions using nanocrystals of ZnO and TiO2. Retrieved from [Link]

-

PubMed. (2014). Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. Retrieved from [Link]

-

Lanxess. (2026). Glutaraldehyde Storage Stability Guidance. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

-

ResearchGate. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Retrieved from [Link]

-

PMC. (2025). Compatibility and Physico-Chemical Stability of Six Intravenous Mixtures for Postoperative Multimodal Analgesia. Retrieved from [Link]

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

MDPI. (2025). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigating the Effects of Temperature, Relative Humidity, Leaf Collection Date, and Foliar Penetration on Leaf–Air Partitioning of Chlorpyrifos. Retrieved from [Link]

-

PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]

-

DTIC. (2022). Investigating the Photodegradation Mechanisms of Chlorpyrifos in Arctic Lacustrine Systems. Retrieved from [Link]

-

Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

-

IJET-International Journal of Engineering and Technology. (2025). The Effect of Temperature and Humidity on the Decomposition Rate of Chlorine Dioxide. Retrieved from [Link]

-

PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link]

-

PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

-

Semantic Scholar. (2014). Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC. Retrieved from [Link]

-

PubMed. (2020). Microbial degradation kinetics and molecular mechanism of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain. Retrieved from [Link]

-

Westgard QC. (2003). Stability Testing and CLSI EP25-A. Retrieved from [Link]

-

MDPI. (2025). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

-

YouTube. (2025). Degradation of Pyrimidines | Biochemistry II (Theory) | BIO506T_Topic168. Retrieved from [Link]

-

eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES NUCLEOTIDES. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2010). Performing ongoing stability testing for listed and complementary medicines. Retrieved from [Link]

-

ResearchGate. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. Retrieved from [Link]

-

ResearchGate. (2021). Biodegradation of 4-chlorophenol by Arthrobacter chlorophenolicus A6: Effect of culture conditions and degradation kinetics. Retrieved from [Link]

-

PMC. (2024). Low temperature and high humidity affect dynamics of chlorophyll biosynthesis and secondary metabolites in Cucumber. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]

-

PNAS. (2006). A previously undescribed pathway for pyrimidine catabolism. Retrieved from [Link]

-

MDPI. (2023). Photocatalytic Degradation of Pharmaceutical Trimethoprim in Aqueous Solution over Nanostructured TiO 2 Film Irradiated with Simulated Solar Radiation. Retrieved from [Link]

-

ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]

-

ResearchGate. (2025). [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.]. Retrieved from [Link]

-

IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

-

ICH. (2025). ICH Q1: Stability Testing of Drug Substances and Drug Products Step 2 document – to be released for comments 11 April 2025. Retrieved from [Link]

-

MDPI. (2019). Equilibrium and Kinetic Studies of Biosorptive Removal of 2,4,6-Trichlorophenol from Aqueous Solutions Using Untreated Agro-Waste Pine Cone Biomass. Retrieved from [Link]

-

Drug stability. (n.d.). Drug stability. Retrieved from [Link]

-

MDPI. (2025). Assessing Temperature-Dependent Deltamethrin Toxicity in Various kdr Genotypes of Aedes aegypti Mosquitoes. Retrieved from [Link]

-

University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals | Environmental Health & Safety. Retrieved from [Link]

-

Elsevier eLibrary. (n.d.). Biosynthesis and Degradation of Nucleotides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents [patents.google.com]

- 5. What is the shelf - life of fine chemicals? - Blog [orchid-chem.com]

- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

Comprehensive Impurity Profiling of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde: A Technical Guide for Pharmaceutical Development

Executive Summary

4-Chloro-6-methoxypyrimidine-2-carbaldehyde (CAS: 1245648-65-0) is a highly functionalized, electron-deficient pyrimidine derivative that serves as a critical electrophilic building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and antiviral agents. Due to its multiple reactive sites—specifically the labile C4-chlorine, the C6-methoxy group, and the C2-aldehyde—it is inherently susceptible to side reactions, solvolysis, and oxidative degradation.

As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistically driven investigation. To ensure the safety and efficacy of the final drug product, a rigorous impurity profiling strategy must be implemented early in development, strictly adhering to the. This whitepaper details the mechanistic origins of potential impurities and provides a field-proven, self-validating analytical workflow utilizing High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) .

Mechanistic Origins of Impurities

Understanding the chemical reactivity of the pyrimidine scaffold is paramount for predicting and controlling impurity profiles. The synthesis typically involves the methoxylation of a dichloro-pyrimidine precursor followed by formylation or oxidation of a methyl group. Based on this synthetic route and the molecule's intrinsic electronics, impurities arise from three primary pathways:

-

Process-Related Isomers : Regioselectivity during the methoxylation step is rarely absolute. This can yield the structural isomer 2-chloro-6-methoxypyrimidine-4-carbaldehyde , which possesses nearly identical physicochemical properties but distinct reactivity downstream.

-

Over-Oxidation : The C2-aldehyde is highly prone to auto-oxidation. Upon exposure to atmospheric oxygen, trace metals, or residual peroxides from previous synthetic steps, it rapidly converts to 4-chloro-6-methoxypyrimidine-2-carboxylic acid .

-

Nucleophilic Substitution & Solvolysis : The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution ( SNAr ) by the electron-withdrawing pyrimidine ring nitrogens and the C2-aldehyde. In aqueous matrices, it readily undergoes hydrolysis to form the des-chloro hydroxyl derivative. In methanolic solutions, the aldehyde can concurrently form hemiacetals or full acetals.

Mechanistic pathways of degradation and impurity formation for the pyrimidine intermediate.

Self-Validating Analytical Methodology: LC-HRMS Profiling

A robust impurity profiling method must be self-validating —meaning the successful execution of the protocol inherently proves its analytical integrity through internal controls, orthogonal checks, and system suitability tests (SST). We employ a UHPLC-Q-TOF MS approach, which provides sub-ppm mass accuracy and critical isotopic pattern recognition .

Self-validating analytical workflow for impurity profiling compliant with ICH Q3A guidelines.

Step-by-Step Experimental Protocol

Step 1: System Suitability and Calibration (The Baseline)

-

Action : Calibrate the Q-TOF MS using a standard tuning mix to achieve a mass accuracy of < 2 ppm. Inject a blank and a reference standard of the API at 0.05% of the nominal test concentration.

-

Causality : The 0.05% standard acts as the ICH Q3A reporting threshold marker. If this peak is not detected with a Signal-to-Noise (S/N) ratio > 10, the system fails suitability. This self-validates the system's sensitivity and prevents the dangerous reporting of false negatives.

Step 2: Sample Preparation and Matrix Spiking (Internal Control)

-

Action : Prepare the sample at 1.0 mg/mL in an aprotic solvent (e.g., LC-MS grade Acetonitrile). For forced degradation, expose aliquots to 0.1N HCl, 0.1N NaOH, 3% H2O2 , and UV light (ICH Q1B). Spike a known stable isotope-labeled internal standard (SIL-IS) into all samples.

-

Causality : Using an aprotic solvent prevents the artifactual formation of hemiacetals that occurs if methanol is used as a diluent. The SIL-IS validates that no ion suppression is occurring in the MS source during the elution of critical trace impurities.

Step 3: UHPLC Separation

-

Action : Utilize a sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

-

Causality : Why Ammonium Acetate instead of the commonly used Trifluoroacetic Acid (TFA)? TFA causes severe ion suppression in negative electrospray ionization (ESI-) and its high acidity can degrade the labile aldehyde on-column. Ammonium acetate provides sufficient buffering capacity to maintain reproducible retention times while ensuring optimal ionization efficiency in both ESI+ and ESI- modes.

Step 4: Data Processing and Orthogonal Confirmation

-

Action : Process data using Mass Defect Filtering (MDF) centered around the exact mass of the API ( m/z 173.0118 for [M+H]+ ). Utilize the 35Cl/37Cl isotopic ratio (roughly 3:1) as a diagnostic filter.

-

Causality : Any peak lacking the 3:1 isotopic signature has either lost the chlorine atom (e.g., hydrolysis to the hydroxyl derivative) or is a non-related system contaminant. Impurities exceeding the 0.10% identification threshold are isolated via preparative LC for orthogonal 2D-NMR structural elucidation.

Quantitative Data & Impurity Classification

By applying the self-validating LC-HRMS protocol, we can confidently map the impurity landscape. The table below summarizes the theoretical impurities, their exact masses, and the diagnostic features used for rapid identification.

| Impurity Name | Origin | Molecular Formula | Theoretical m/z [M+H]+ | Expected RRT | Diagnostic MS/MS Feature |

| 4-Chloro-6-methoxypyrimidine-2-carbaldehyde | Target API | C6H5ClN2O2 | 173.0118 | 1.00 | Base peak; 3:1 Cl isotope |

| 4-Hydroxy-6-methoxypyrimidine-2-carbaldehyde | Hydrolysis | C6H6N2O3 | 155.0457 | 0.65 | Loss of Cl isotope pattern |

| 4-Chloro-6-methoxypyrimidine-2-carboxylic acid | Oxidation | C6H5ClN2O3 | 189.0067 | 0.85 | [M−H]− dominant in ESI- |

| 2-Chloro-6-methoxypyrimidine-4-carbaldehyde | Regioisomer | C6H5ClN2O2 | 173.0118 | 1.05 | Distinct fragmentation (loss of CO) |

| API Dimethyl Acetal | Solvolysis | C8H11ClN2O3 | 219.0536 | 1.20 | Neutral loss of MeOH (32 Da) |

(Note: RRT = Relative Retention Time based on the generic 15-minute gradient method).

Conclusion

The identification and control of impurities in reactive intermediates like 4-Chloro-6-methoxypyrimidine-2-carbaldehyde cannot rely on generic, untargeted screening. It requires a mechanistically driven, self-validating analytical approach. By combining orthogonal stress testing with high-resolution LC-MS/MS, isotopic pattern recognition, and strict adherence to ICH Q3A(R2) thresholds, pharmaceutical scientists can ensure the chemical integrity of the API downstream, effectively mitigating clinical and regulatory risks.

References

-

European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." European Medicines Agency. Available at:[Link]

-

Niessen, W. M. A. "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA International Journal for Chemistry, 1999. Available at:[Link]

-

NextSDS. "4-chloro-6-methoxypyrimidine-2-carbaldehyde — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

Application Note: Synthesis of Kinase Inhibitors Using 4-Chloro-6-methoxypyrimidine-2-carbaldehyde

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on programmable, multi-functional building blocks. 4-Chloro-6-methoxypyrimidine-2-carbaldehyde (CAS: 1245648-65-0) has emerged as a privileged scaffold in medicinal chemistry. This application note provides a comprehensive, self-validating protocol for utilizing this compound to synthesize highly potent kinase inhibitors. By leveraging orthogonal reactivities at the C2 and C4 positions, researchers can efficiently construct libraries of compounds targeting kinases such as PI3K, Aurora Kinase, and VEGFR.

Mechanistic Rationale & Scaffold Significance

The pyrimidine core is universally recognized for its ability to mimic the adenine ring of ATP, allowing it to anchor securely within the highly conserved kinase hinge region . The specific substitution pattern of 4-Chloro-6-methoxypyrimidine-2-carbaldehyde offers a highly programmable vector for drug discovery:

-

C4-Chloro (Electrophilic Hub): The chlorine atom is highly activated by the electron-withdrawing nature of the pyrimidine nitrogen atoms and the C2-carbaldehyde. It undergoes rapid Nucleophilic Aromatic Substitution (SNAr) with anilines or amines, forming the critical hydrogen-bond donor/acceptor pair required for hinge binding .

-

C6-Methoxy (Electronic Modulator): This electron-donating group modulates the electrophilicity of the ring, preventing over-reactivity and subsequent degradation, while simultaneously providing a hydrogen-bond acceptor interaction with the kinase solvent-front .

-

C2-Carbaldehyde (Diversification Handle): The aldehyde serves as a versatile functional handle for late-stage diversification. Through reductive amination, bulky, solubilizing motifs (e.g., piperazines, morpholines) can be attached to project into the solvent-exposed region of the ATP-binding pocket, drastically improving the pharmacokinetic (PK) profile and aqueous solubility of the final drug candidate .

Synthetic Strategy & Workflow

Figure 1: Two-step synthetic workflow for pyrimidine-based kinase inhibitors.

Experimental Protocols (Self-Validating System)

The following methodologies detail the two-stage functionalization of the pyrimidine scaffold. Each step includes built-in analytical checkpoints to ensure reaction fidelity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding aniline motif at the C4 position.

Causality & Logic: Isopropanol (i-PrOH) is selected over aprotic solvents because protic solvents stabilize the Meisenheimer complex transition state via hydrogen bonding, significantly accelerating the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the acid-catalyzed degradation of the sensitive C2-aldehyde without competing with the aniline for the electrophilic C4 position .

Procedure:

-

Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer with 4-Chloro-6-methoxypyrimidine-2-carbaldehyde (1.0 eq, 5.0 mmol) and suspend in anhydrous i-PrOH (15 mL).

-

Reagent Addition: Add 3-(Trifluoromethyl)aniline (1.1 eq, 5.5 mmol) followed by dropwise addition of DIPEA (2.0 eq, 10.0 mmol). The solution will transition from pale yellow to a deep amber color.

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert N₂ atmosphere for 8 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (Rf ≈ 0.6) should completely disappear, replaced by a highly UV-active product spot (Rf ≈ 0.4). Confirm via LC-MS (Expected [M+H]⁺ peak at m/z 298.08).

-

Workup: Cool to room temperature and concentrate in vacuo. Partition the crude residue between EtOAc (30 mL) and H₂O (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography to afford the intermediate aldehyde.

Step 2: Reductive Amination

Objective: Append a solubilizing amine at the C2-carbaldehyde to enhance pharmacokinetic properties.

Causality & Logic: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, which would rapidly and indiscriminately reduce the starting aldehyde to a primary alcohol, NaBH(OAc)₃ is sufficiently mild to selectively reduce the transiently formed iminium ion at room temperature. The addition of catalytic acetic acid accelerates iminium formation by protonating the intermediate hemiaminal, driving the critical dehydration step .

Procedure:

-

Preparation: Dissolve the intermediate aldehyde from Step 1 (1.0 eq, 3.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (15 mL).

-

Iminium Formation: Add morpholine (1.5 eq, 4.5 mmol) and glacial acetic acid (0.1 eq, 0.3 mmol). Stir at room temperature for 1 hour.

-

Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete consumption of the aldehyde and the formation of the iminium/enamine intermediate mass.

-